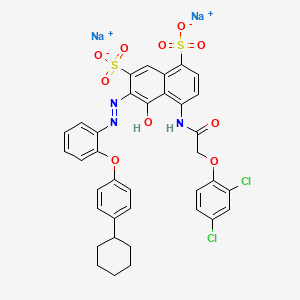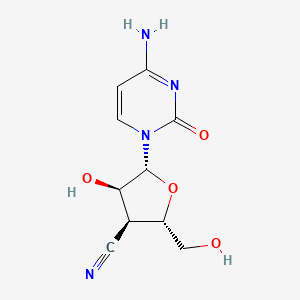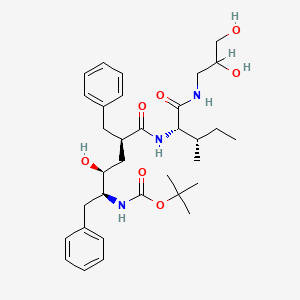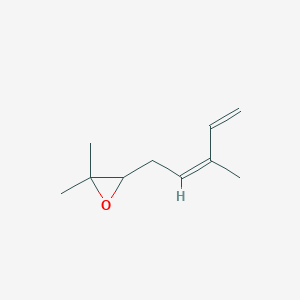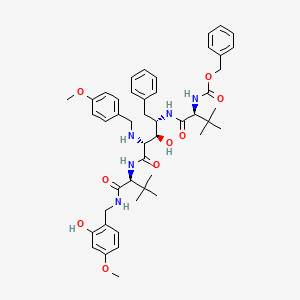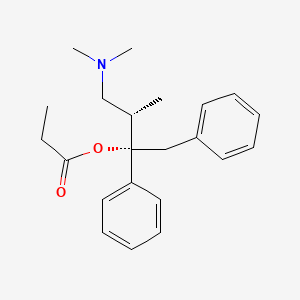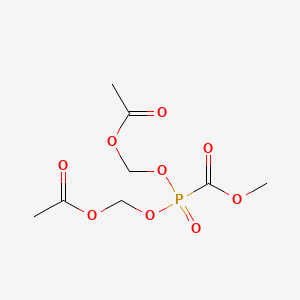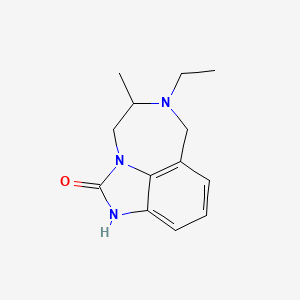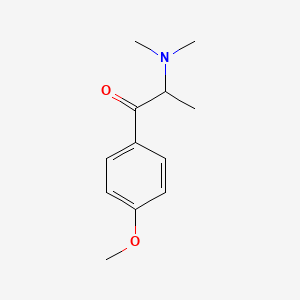
3,5-Di-tert-butyl-4'-methyl-4-biphenylol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di-tert-butyl-4’-methyl-4-biphenylol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a methyl group attached to a biphenyl structure, which contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4’-methyl-4-biphenylol typically involves the alkylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity 3,5-Di-tert-butyl-4’-methyl-4-biphenylol.
化学反応の分析
Types of Reactions
3,5-Di-tert-butyl-4’-methyl-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Di-tert-butyl-4’-methyl-4-biphenylol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used as an additive in lubricants, plastics, and coatings to enhance stability and performance.
作用機序
The mechanism of action of 3,5-Di-tert-butyl-4’-methyl-4-biphenylol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and reactivity. Pathways involved may include antioxidant mechanisms, where the compound scavenges free radicals and prevents oxidative damage.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: A related compound with similar structural features.
Uniqueness
3,5-Di-tert-butyl-4’-methyl-4-biphenylol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
特性
CAS番号 |
6257-38-1 |
|---|---|
分子式 |
C21H28O |
分子量 |
296.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(4-methylphenyl)phenol |
InChI |
InChI=1S/C21H28O/c1-14-8-10-15(11-9-14)16-12-17(20(2,3)4)19(22)18(13-16)21(5,6)7/h8-13,22H,1-7H3 |
InChIキー |
DVEQZTOWLAYDBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


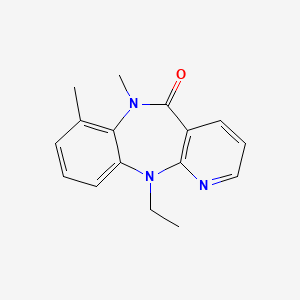
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
